![molecular formula C12H15ClO4 B1370395 Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate](/img/structure/B1370395.png)
Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate: is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate typically involves the reaction of 4-chloromethyl-2-methoxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Hydrolysis: Hydrochloric acid or sodium hydroxide in an aqueous medium.
Major Products Formed:
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of 4-formyl-2-methoxyphenoxy-acetic acid ethyl ester or 4-carboxy-2-methoxyphenoxy-acetic acid ethyl ester.
Hydrolysis: Formation of 4-chloromethyl-2-methoxyphenoxy-acetic acid and ethanol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions to introduce specific functional groups into target molecules.
Biology:
Biochemical Studies: Utilized in studies to understand the biochemical pathways and interactions involving phenoxyacetic acid derivatives.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry:
Agricultural Chemicals: Used in the development of herbicides and plant growth regulators.
Polymer Industry: Employed in the synthesis of specialty polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The methoxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar chlorinated aromatic structure but different functional groups.
2-Methoxyphenyl isocyanate: A compound with a methoxyphenyl group but different reactivity due to the isocyanate functional group.
Uniqueness:
Functional Group Diversity: The combination of chloromethyl, methoxy, and ethyl ester groups in Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate provides unique reactivity and versatility in chemical synthesis.
Applications: Its specific structure makes it suitable for a wide range of applications in different fields, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H15ClO4 |
|---|---|
Molecular Weight |
258.7 g/mol |
IUPAC Name |
ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C12H15ClO4/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
HIZJIQKOGWMZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


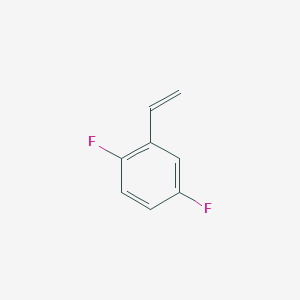
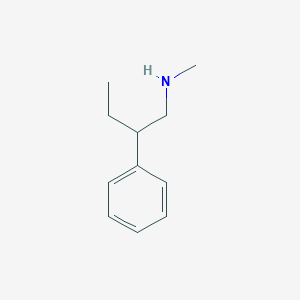
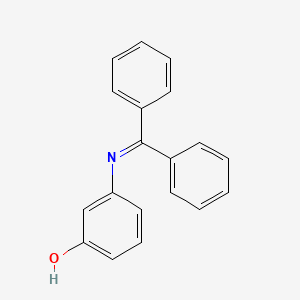
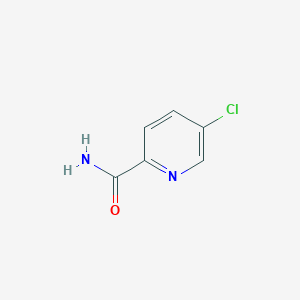
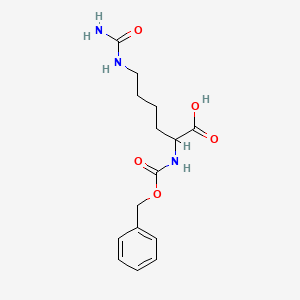
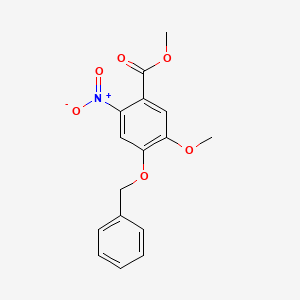
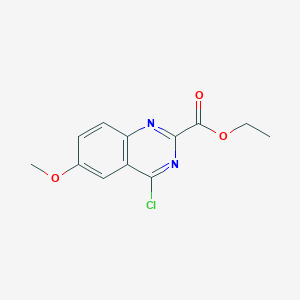
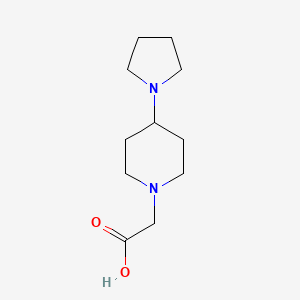
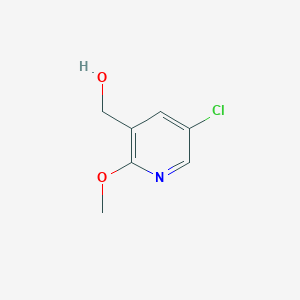
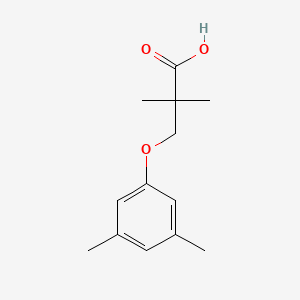
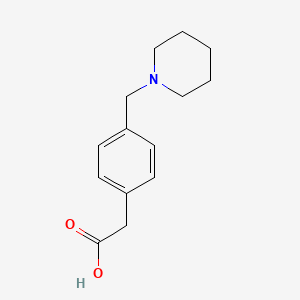
![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)

![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)
